Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound used as a pharmaceutical intermediate . It is also known as "Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate" .
Synthesis Analysis
The synthesis of this compound involves heating the reactants in a Parr bomb at 125-130°C for 6-6.5 hours . The solution is then concentrated to a viscous oily syrup and purified via two consecutive preparative thin-layer chromatography steps . Another method involves stirring a solution of compound 1 in EtOH, followed by the addition of Zinc and acetic acid under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains two chlorine atoms and a methyl group attached to the pyrrolo[2,3-d]pyrimidine core .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 246.05 . The compound’s InChI Code is 1S/C8H5Cl2N3O2/c1-15-7 (14)4-2-3-5 (9)12-8 (10)13-6 (3)11-4/h2H,1H3, (H,11,12,13) .Scientific Research Applications
Synthesis and Structural Studies
- A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The synthesis process involved reactions that yielded previously unknown derivatives, highlighting the chemical flexibility and potential for producing biologically active compounds (Zinchenko et al., 2018).
- Another research focused on the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, underlining the compound's significance as an intermediate in small molecule anticancer drugs. The study presented a rapid synthetic method, contributing to the compound's accessibility for further biological evaluation (Zhou et al., 2019).
Chemical Transformations and Potential Applications
- Research on new transformations of 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde involving enamines has opened avenues for synthesizing condensed azines, demonstrating the compound's versatility in producing diverse chemical structures with potential biological activities (Bakulina et al., 2014).
- The study of pyrimidines and purines' structures by X-ray methods provided insights into the electronic structure and spatial arrangement of related compounds, essential for understanding their interaction with biological targets (Clews & Cochran, 1948).
Advanced Chemical Modifications
- An innovative strategy for the triarylation of pyrrolopyrimidines using microwave-promoted cross-coupling reactions showcased the compound's potential in creating complex molecular structures that could be relevant for pharmaceutical applications (Prieur et al., 2015).
- The design of a series of isostructural co-crystals with aminopyrimidines through chloro/methyl exchange studies demonstrated the structural versatility and potential for forming stable molecular architectures, which could have implications in drug design and development (Ebenezer et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrrolo[2,3-d]pyrimidine derivatives have been known to inhibit the activity of janus kinase (jak) family of enzymes .
Mode of Action
It’s worth noting that pyrrolo[2,3-d]pyrimidine derivatives can interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .
Biochemical Pathways
The compound potentially affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Result of Action
This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
properties
IUPAC Name |
methyl 2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-14-5(8(15)16-2)3-4-6(10)12-9(11)13-7(4)14/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAAUTJDSOADMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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